molecular formula C20H24ClN7O B2480604 4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897758-49-5

4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Cat. No. B2480604
CAS RN: 897758-49-5
M. Wt: 413.91
InChI Key: KDJUEYZFKNAHAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to 4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves multi-step chemical reactions that include condensation, chlorination, and nucleophilic substitution. For instance, Lei et al. (2017) developed a rapid and green synthetic method for related compounds, starting from commercially available precursors through a series of steps including condensation reaction, chlorination, and nucleophilic substitution, with the total yield of the process reported at 43% (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). For example, the molecular interaction and conformational analysis of similar compounds have been studied to understand their binding interactions with receptors (J. Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving this compound can include nucleophilic substitutions, ring closures, and functional group transformations. These reactions are crucial for modifying the molecule for potential applications in various fields.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and stability, are essential for their handling and application in research and development. These properties are determined through empirical studies and contribute to the understanding of the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the potential for forming derivatives, are integral to the compound's applications in synthesis and its interactions with biological targets. Studies like those by Bhat et al. (2018) explore the synthesis and characterization of related molecules, providing insights into their chemical behavior (Bhat et al., 2018).

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

The chemical serves as a precursor or intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, the compound is involved in the synthesis of novel derivatives incorporating thio)pyrimidine moieties, demonstrating the versatility of these structures in organic synthesis. These compounds have been explored for their potential pharmacological applications, showcasing the importance of such chemicals in developing new therapeutic agents (Ho & Suen, 2013).

Antimicrobial and Antifungal Activities

Compounds derived from or related to "4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine" have been investigated for their antimicrobial and antifungal properties. Research into 1,2,4-triazole derivatives has shown that these compounds possess significant antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from this chemical structure have been synthesized with the aim of evaluating their anti-inflammatory and analgesic activities. These studies are critical in the search for new therapeutic options for managing pain and inflammation, highlighting the compound's role in the development of new pharmacological agents (Abu‐Hashem et al., 2020).

Antiproliferative Activity

The synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, including compounds related to "this compound", has shown potential antiproliferative activity against human cancer cell lines. This suggests the importance of these compounds in cancer research and the development of new anticancer drugs (Bhat et al., 2018).

Protein Kinase Inhibition

Another significant application is in the development of protein kinase inhibitors. These compounds are vital in targeted cancer therapy, demonstrating the chemical's role in creating new therapeutic options for treating various cancers. A hybrid flow and microwave approach to synthesize analogues has shown efficient routes to potential broad-spectrum protein kinase inhibitors, indicating the chemical's utility in advancing cancer treatment methodologies (Russell et al., 2015).

properties

IUPAC Name

4-[6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O/c1-25-18-17(14-22-25)19(27-9-11-29-12-10-27)24-20(23-18)28-7-5-26(6-8-28)16-4-2-3-15(21)13-16/h2-4,13-14H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUEYZFKNAHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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